molecular formula C16H21N3O2S B267372 N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide

Cat. No. B267372
M. Wt: 319.4 g/mol
InChI Key: SQUCNGYMQWVUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide, also known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 is a potent inhibitor of the NLRP3 inflammasome, a protein complex that plays a crucial role in the innate immune response. In

Mechanism of Action

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome cleaves pro-IL-1β and pro-IL-18 into their active forms, which are then released into the extracellular space. N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide prevents this process by inhibiting the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide inhibits the release of IL-1β and IL-18, two cytokines that play a crucial role in the innate immune response. In vivo studies have shown that N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide reduces inflammation in a variety of disease models, including models of gout, multiple sclerosis, and Alzheimer's disease. N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has also been shown to reduce tumor growth in a mouse model of melanoma.

Advantages and Limitations for Lab Experiments

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high potency and specificity for the NLRP3 inflammasome, making it an ideal tool for studying the role of the inflammasome in disease. However, there are also limitations to using N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also important to note that the NLRP3 inflammasome plays a crucial role in the innate immune response, and inhibiting it may have unintended consequences.

Future Directions

There are several future directions for research on N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide. One area of research is the development of more potent and specific inhibitors of the NLRP3 inflammasome. Another area of research is the identification of new targets for N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide in the treatment of diseases such as cancer and neurodegenerative diseases. Finally, there is a need for further studies on the long-term effects of N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-methylbutanoyl chloride and sodium azide to form the corresponding azide. The azide is then reduced to the amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with cyclopropanecarboxylic acid to form N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide.

Scientific Research Applications

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has been shown to inhibit the NLRP3 inflammasome, a protein complex that plays a crucial role in the innate immune response. The activation of the NLRP3 inflammasome has been linked to a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. By inhibiting the NLRP3 inflammasome, N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide has the potential to treat these diseases.

properties

Product Name

N-({4-[(3-methylbutanoyl)amino]phenyl}carbamothioyl)cyclopropanecarboxamide

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[[4-(3-methylbutanoylamino)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H21N3O2S/c1-10(2)9-14(20)17-12-5-7-13(8-6-12)18-16(22)19-15(21)11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3,(H,17,20)(H2,18,19,21,22)

InChI Key

SQUCNGYMQWVUTM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2CC2

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2CC2

Origin of Product

United States

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